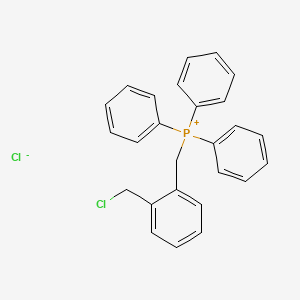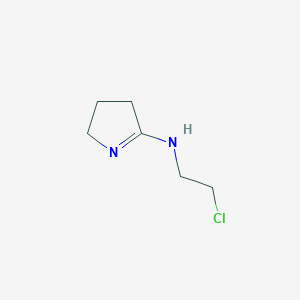
(2-(Chloromethyl)benzyl)triphenylphosphonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Chloromethyl)benzyl)triphenylphosphonium chloride is a chemical compound with the molecular formula C25H21Cl2P. It is a phosphonium salt that is commonly used in organic synthesis, particularly in Wittig reactions. This compound is known for its role as a reagent in the formation of carbon-carbon double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Chloromethyl)benzyl)triphenylphosphonium chloride typically involves the reaction of 2-chlorobenzyl chloride with triphenylphosphine. The reaction is carried out in an organic solvent such as acetone or methanol, and the mixture is heated under reflux conditions. The product precipitates out as a white solid, which is then filtered and purified .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to ensure high-quality production .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Chloromethyl)benzyl)triphenylphosphonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles.
Wittig Reactions: It is used to form alkenes by reacting with carbonyl compounds.
Oxidation and Reduction: It can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols for substitution reactions.
Carbonyl Compounds: For Wittig reactions to form alkenes.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Alkenes: From Wittig reactions.
Substituted Phosphonium Salts: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
(2-(Chloromethyl)benzyl)triphenylphosphonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of alkenes through Wittig reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of (2-(Chloromethyl)benzyl)triphenylphosphonium chloride involves its role as a phosphonium salt in Wittig reactions. It reacts with carbonyl compounds to form a ylide intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate decomposes to form the desired alkene and a triphenylphosphine oxide byproduct .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyltriphenylphosphonium chloride
- (Chloromethyl)triphenylphosphonium chloride
Uniqueness
(2-(Chloromethyl)benzyl)triphenylphosphonium chloride is unique due to the presence of the chloromethyl group, which enhances its reactivity in substitution reactions. This makes it a versatile reagent in organic synthesis compared to its analogs .
Eigenschaften
Molekularformel |
C26H23Cl2P |
|---|---|
Molekulargewicht |
437.3 g/mol |
IUPAC-Name |
[2-(chloromethyl)phenyl]methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C26H23ClP.ClH/c27-20-22-12-10-11-13-23(22)21-28(24-14-4-1-5-15-24,25-16-6-2-7-17-25)26-18-8-3-9-19-26;/h1-19H,20-21H2;1H/q+1;/p-1 |
InChI-Schlüssel |
WHEQDLSGXBRHBV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2CCl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide](/img/structure/B12116327.png)


![6-(4-Bromophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine](/img/structure/B12116355.png)
![2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-4-methylpentanoyl)amino]-6-aminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12116363.png)




![Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12116397.png)
![Acetic acid, [[4-(4-methoxyphenyl)-6-methyl-2-pyrimidinyl]thio]-](/img/structure/B12116398.png)

![4-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]Pyridine](/img/structure/B12116417.png)
![5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(1-methylethoxy)phenyl]methyl]amino]-4-methyl-](/img/structure/B12116419.png)
